- Synthesis of tonghaosu analogs, Chinese Journal of Chemistry, 2009, 27(1), 16-18

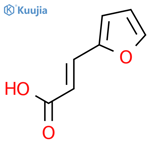

Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)

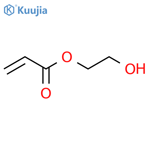

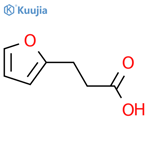

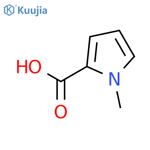

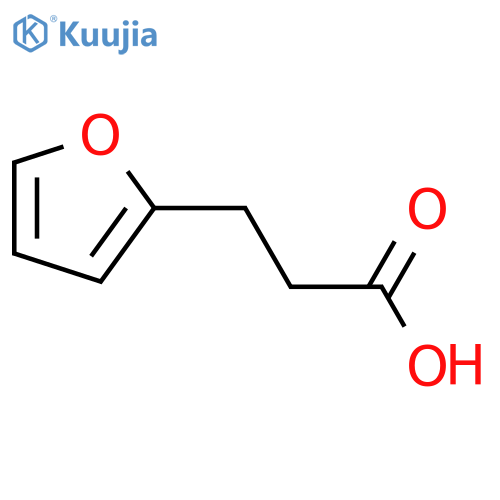

3-(furan-2-yl)propanoic acid structure

Nombre del producto:3-(furan-2-yl)propanoic acid

Número CAS:935-13-7

MF:C7H8O3

Megavatios:140.136622428894

MDL:MFCD00005346

CID:40330

PubChem ID:70286

3-(furan-2-yl)propanoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 3-(Furan-2-yl)propanoic acid

- 3-(2-Furyl)propanoic acid

- 3-(2-Furyl)propionic acid

- 3-Furan-2-yl-propionic acid

- 2-Furanpropanoic acid

- Furan-2-propionic acid

- 2-Furanpropionic acid

- XLTJXJJMUFDQEZ-UHFFFAOYSA-N

- 971V0W009H

- Furfuryl-essigsaure

- 3-(2-Furyl)propoinic acid

- 3-Furan-2-ylpropanoic acid

- 3-(2-furyl) propionic acid

- 3-(2-furanyl)propanoic acid

- 3-(Fur-2-yl)propanoic acid

- 3-(2-Furyl)propano

- 2-Furanpropionic acid (6CI, 7CI, 8CI)

- 3-Furan-2-ylpropionic acid

- β-(2-Furyl)propionic acid

- .BETA.-(2-FURYL)PROPIONIC ACID

- DTXSID70239446

- DTXCID90161937

- 3-(furan-2-yl)propanoicacid

- 3-(2-furyl)propanoicacid

- 6O5

- F1901-0149

- PS-4963

- J-800048

- 3-(2-Furyl)propanoic acid #

- NS00039570

- DB-025951

- EN300-11243

- MFCD00005346

- BBL027515

- SB61044

- 2-Furanpropanoic acid, 2-Furanpropionic acid

- 3-(2-Furyl)propionic acid, 97%

- BETA-(2-FURYL)PROPIONIC ACID

- MB605

- STK801962

- Q27271947

- AKOS000206873

- CS-0155529

- UNII-971V0W009H

- SY109540

- EINECS 213-298-4

- 935-13-7

- HMS1686I17

- SCHEMBL236223

- J-640046

- 3-(furan-2-yl)propanoic acid

-

- MDL: MFCD00005346

- Renchi: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)

- Clave inchi: XLTJXJJMUFDQEZ-UHFFFAOYSA-N

- Sonrisas: O=C(CCC1=CC=CO1)O

Atributos calculados

- Calidad precisa: 140.04700

- Masa isotópica única: 140.047344

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 3

- Complejidad: 122

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 50.4

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 0.7

Propiedades experimentales

- Color / forma: Solid

- Denso: 1.2127 (rough estimate)

- Punto de fusión: 56-60 °C

- Punto de ebullición: 229

- Punto de inflamación: 103 °C

- índice de refracción: 1.4638 (estimate)

- PSA: 50.44000

- Logp: 1.29680

- Disolución: Not determined

3-(furan-2-yl)propanoic acid Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H315-H318-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 37/38-41

- Instrucciones de Seguridad: S37/39-S26-S39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:2-8 °C

- Términos de riesgo:R37/38; R41

- Nivel de peligro:IRRITANT

3-(furan-2-yl)propanoic acid Datos Aduaneros

- Código HS:2932190090

- Datos Aduaneros:

China Customs Code:

2932190090Overview:

2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

3-(furan-2-yl)propanoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR3886-5g |

3-(Fur-2-yl)propanoic acid |

935-13-7 | 98+% | 5g |

£66.00 | 2025-02-20 | |

| Life Chemicals | F1901-0149-0.25g |

3-(furan-2-yl)propanoic acid |

935-13-7 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-5g |

3-(Furan-2-yl)propanoic acid |

935-13-7 | 98% | 5g |

¥329.00 | 2024-04-24 | |

| Fluorochem | 011752-1g |

3-(2-Furyl)propionic acid |

935-13-7 | 97% | 1g |

£21.00 | 2022-03-01 | |

| TRC | F865270-1g |

3-(2-Furyl)propanoic Acid |

935-13-7 | 1g |

$98.00 | 2023-05-18 | ||

| Life Chemicals | F1901-0149-1g |

3-(furan-2-yl)propanoic acid |

935-13-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Fluorochem | 011752-250mg |

3-(2-Furyl)propionic acid |

935-13-7 | 97% | 250mg |

£11.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-1g |

3-(Furan-2-yl)propanoic acid |

935-13-7 | 98% | 1g |

¥60.00 | 2024-04-24 | |

| Enamine | EN300-11243-0.5g |

3-(furan-2-yl)propanoic acid |

935-13-7 | 95% | 0.5g |

$20.0 | 2023-10-26 | |

| Enamine | EN300-11243-0.25g |

3-(furan-2-yl)propanoic acid |

935-13-7 | 95% | 0.25g |

$19.0 | 2023-10-26 |

3-(furan-2-yl)propanoic acid Métodos de producción

Métodos de producción 1

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran , Water ; cooled; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referencia

- Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Palladium Solvents: Methanol , Water ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified Oligodeoxynucleotides, Journal of the American Chemical Society, 2011, 133(4), 796-807

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium acetate , Hydrogen Catalysts: Palladium

Referencia

- Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reaction, Tetrahedron Letters, 1990, 31(42), 5981-4

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt

Referencia

- Remote-Group-Assisted Facile Oxidative Arylation of Furans and Pyrroles, ACS Catalysis, 2023, 13(6), 3520-3531

Métodos de producción 6

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran

Referencia

- Heteroaromatic side-chain analogs of pregabalin, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ; 1 h, cooled; 16 h, rt

Referencia

- Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragment, Journal of Controlled Release, 2023, 361, 334-349

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Water Solvents: Pyridine ; 16 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives, Scientific Reports, 2017, 7(1), 1-8

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Isopropyl β-D-thiogalactopyranoside , Ferrous ammonium sulfate hexahydrate Solvents: Water ; 48 h, 37 °C

Referencia

- A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial Metabolism, Angewandte Chemie, 2014, 53(30), 7785-7788

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 h, 0 °C; 16 h, rt

1.2 Solvents: Chloroform ; 48 h, rt

1.2 Solvents: Chloroform ; 48 h, rt

Referencia

- Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted Pyrroles, Organic Letters, 2006, 8(3), 403-406

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrazine , 1-Methoxy-4-(phenylseleninyl)benzene Solvents: Methanol , Water

Referencia

- Dissociative cycloelimination, a new selenium based pericyclic reaction, Chemical Communications (Cambridge, 2001, (23), 2448-2449

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referencia

- Probing structural effects on replication efficiency through comparative analyses of families of potential self-replicators, Chemistry - A European Journal, 2006, 12(34), 8798-8812

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Tempo , Potassium chloride , Ferric nitrate Solvents: 1,2-Dichloroethane ; 20 h, rt

Referencia

- Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicals, Green Energy & Environment, 2022, 7(5), 957-964

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt

Referencia

- Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide, Chemical Communications (Cambridge, 2005, (7), 936-938

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Sodium borohydride Catalysts: Nickel Solvents: Water ; 30 min, rt; 3 h, 50 - 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in water, Synthetic Communications, 2012, 42(6), 893-904

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, rt

Referencia

- Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction method, European Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451

Métodos de producción 18

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: Palladium , Carbon Solvents: Water

Referencia

- Thermodynamics of protonation of some five-membered heteroaryl carboxylates, -alkanoates and -trans-propenoates, Journal of the Chemical Society, 1993, (10), 1941-5

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; overnight, 20 °C

Referencia

- Preparation of quinolones derivatives useful as inducible nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,

3-(furan-2-yl)propanoic acid Raw materials

- 2-Furanepropanoic acid ethyl ester

- N-Isopropylacrylamide

- 2-Hydroxyethyl acrylate

- 3-(furan-2-yl)propanoic acid

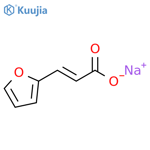

- 2-FURANACRYLIC ACID, SODIUM SALT

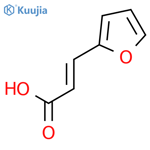

- (E)-3-(2-furyl)prop-2-enoic acid

- 1,3-Dioxane-4,6-dione,5-(2-furanylmethyl)-2,2-dimethyl-

- propanedioic acid

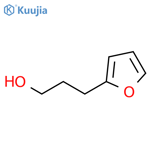

- 3-(furan-2-yl)propan-1-ol

- Ethylene Oxide

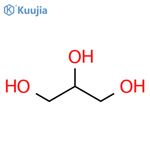

- Glycerol

- (2E)-3-(furan-2-yl)prop-2-enoic acid

- 1-methyl-1H-pyrrole-2-carboxylic acid

3-(furan-2-yl)propanoic acid Preparation Products

3-(furan-2-yl)propanoic acid Literatura relevante

-

Shaghayegh Saadati,Ubong Eduok,Amira Abdelrasoul,Ahmed Shoker RSC Adv. 2020 10 43489

-

D. Aerssens,L. Miret-Casals,D. Gomez,D. Sousa-Neves,Y. Levy,M. De Vleesschouwer,A. Manicardi,A. Madder Org. Biomol. Chem. 2023 21 5648

-

Ge Liu,Robert A. Gibson,Damien Callahan,Xiao-Fei Guo,Duo Li,Andrew J. Sinclair Food Funct. 2020 11 2058

-

Xinwen Ding,Yinfei Xu,Pan Nie,Lingyue Zhong,Lei Feng,Qi Guan,Lihua Song Food Funct. 2022 13 5189

-

Kurt Hoogewijs,Annelies Deceuninck,Annemieke Madder Org. Biomol. Chem. 2012 10 3999

935-13-7 (3-(furan-2-yl)propanoic acid) Productos relacionados

- 27590-61-0(Ethanone,1,2-diphenyl-2-(1-pyrrolidinyl)-, hydrochloride (1:1))

- 1214370-10-1(3-Fluoro-2,5-bis(4-fluorophenyl)pyridine)

- 2228384-24-3(2-(aminomethyl)-4-(1H-pyrazol-1-yl)butan-1-ol)

- 926175-29-3(({8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}carbamoyl)methyl 6-chloropyridine-3-carboxylate)

- 106584-14-9(2-(Furan-2-yl)phenol)

- 36808-17-0(1-[2-(Benzyloxy)-5-methylphenyl]ethanone)

- 1785261-10-0(2-(3-chloro-4-fluorophenyl)-2,2-difluoroethan-1-ol)

- 1806995-97-0(3-Bromo-5-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)

- 2193065-49-3(tert-butyl 4-(2-bromoethyl)azepane-1-carboxylate)

- 1250085-99-4(N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:935-13-7)3-(furan-2-yl)propanoic acid

Pureza:99%

Cantidad:25g

Precio ($):279.0